molecular formula C22H32N4O2 B8655904 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile

4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile

Cat. No.: B8655904
M. Wt: 384.5 g/mol
InChI Key: KZOCHEDMAHPYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile involves multiple steps. One common method is the reaction of 2-amino-6-(fluoromethyl)pyridine with nitric acid to produce 2-nitro-6-(trifluoromethyl)pyridine . The reaction conditions can be adjusted according to specific experimental requirements . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Mechanism of Action

The mechanism of action of 4-[3-[7-(3,3-Dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it is used in the research of arrhythmias, particularly atrial and ventricular arrhythmias . The compound’s structure allows it to interact with ion channels and receptors involved in cardiac rhythm regulation .

Properties

Molecular Formula

C22H32N4O2

Molecular Weight

384.5 g/mol

IUPAC Name

4-[3-[7-(3,3-dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]propylamino]benzonitrile

InChI

InChI=1S/C22H32N4O2/c1-22(2,3)21(27)16-26-14-19-12-25(13-20(15-26)28-19)10-4-9-24-18-7-5-17(11-23)6-8-18/h5-8,19-20,24H,4,9-10,12-16H2,1-3H3

InChI Key

KZOCHEDMAHPYCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1CC2CN(CC(C1)O2)CCCNC3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-{[3-(9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl)propyl]amino}benzonitrile (Preparation C; 5.73 g, 0.02 mol), K2CO3 (11.05 g, 0.08 mol) in MeCN (300 mL) was treated with 1-chloropinacolone (4.44 g, 0.032 mol). The mixture was stirred at 50° C. overnight before DCM was added and the mixture filtered. The filter cake was then washed with a mixture of DCM and MeCN before the solvent was evaporated from the filtrate. The resulting residue was purified by chromatography on silica, eluting with a gradient of ethyl acetate:methanol:ammoniacal methanol (95:5:0 to 95:0:5), to give the title compound (5.8 g, 73.9%).
Name
4-{[3-(9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl)propyl]amino}benzonitrile
Quantity
5.73 g
Type
reactant
Reaction Step One
Name
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73.9%

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